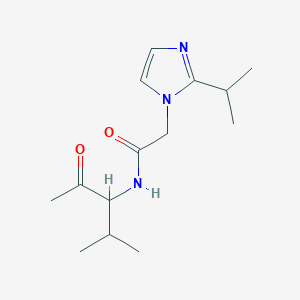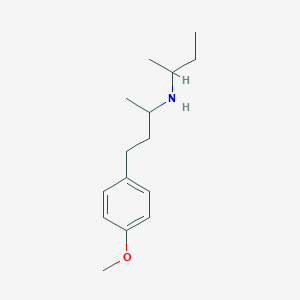
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
科学的研究の応用
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research for this compound is in the field of cancer treatment. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells by blocking the activity of a protein called PAK4, which is involved in cell proliferation and survival.
In addition to its potential use in cancer treatment, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has also been studied for its effects on the immune system. Studies have shown that this compound can modulate the activity of immune cells, such as T cells and dendritic cells, which play a critical role in the body's immune response.
作用機序
The mechanism of action of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves the inhibition of PAK4, a protein that is involved in cell proliferation and survival. By blocking the activity of PAK4, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells and promote cell death. Additionally, this compound can modulate the activity of immune cells, which can enhance the body's immune response.
Biochemical and Physiological Effects
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, this compound has also been shown to have anti-inflammatory properties. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit the activity of PAK4, without affecting the activity of other proteins. Additionally, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
One of the limitations of using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells and animals in a controlled manner. Additionally, the synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can be challenging, which can limit its availability for research.
将来の方向性
There are a number of future directions for research on N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide. One area of research is in the development of new cancer therapies that target PAK4. Studies have shown that N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, which makes it a promising candidate for further research.
Another area of research is in the development of new immunotherapies that modulate the activity of immune cells. N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide has been shown to have immunomodulatory effects, which could be useful in the development of new treatments for autoimmune diseases and other immune-related disorders.
Conclusion
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the growth of cancer cells, modulate the activity of immune cells, and have anti-inflammatory properties. While there are limitations to using N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide in lab experiments, its specificity for PAK4 and low toxicity make it a promising candidate for further research. There are a number of future directions for research on this compound, including the development of new cancer therapies and immunotherapies.
合成法
The synthesis of N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 2-methyl-4-oxopentanoic acid, which is reacted with thionyl chloride to form 2-methyl-4-oxopentanoyl chloride. This intermediate is then reacted with 2-(2-propan-2-ylimidazol-1-yl)acetic acid to form the final product, N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide.
特性
IUPAC Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9(2)13(11(5)18)16-12(19)8-17-7-6-15-14(17)10(3)4/h6-7,9-10,13H,8H2,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIHUDQULKBAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)NC(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-oxopentan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-Methoxy-4-[[(2-methoxypyridin-3-yl)amino]methyl]phenol](/img/structure/B7558031.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)


![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)
![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)